2'-Deoxyadenosine-5'-triphosphate-d14 (dilithium)
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Overview
Description
2’-Deoxyadenosine-5’-triphosphate-d14 (dilithium) is a deuterium-labeled nucleotide analog of 2’-Deoxyadenosine-5’-triphosphate. This compound is primarily used in scientific research, particularly in studies involving DNA synthesis and replication. The deuterium labeling makes it a valuable tool for tracing and quantifying biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-5’-triphosphate-d14 (dilithium) involves the incorporation of deuterium atoms into the 2’-Deoxyadenosine-5’-triphosphate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions often require the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of 2’-Deoxyadenosine-5’-triphosphate-d14 (dilithium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques helps in maintaining the high standards required for research-grade chemicals .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyadenosine-5’-triphosphate-d14 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deoxyadenosine derivatives, while substitution reactions can produce a variety of modified nucleotides .
Scientific Research Applications
2’-Deoxyadenosine-5’-triphosphate-d14 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving nucleotide metabolism and DNA synthesis.
Biology: Employed in experiments to understand DNA replication and repair mechanisms.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of labeled compounds for pharmaceutical research and development
Mechanism of Action
2’-Deoxyadenosine-5’-triphosphate-d14 (dilithium) acts as a substrate for DNA polymerase, an enzyme responsible for DNA synthesis. The deuterium labeling allows researchers to track the incorporation of the nucleotide into DNA strands. This helps in studying the dynamics of DNA replication and the effects of various factors on this process .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine-5’-triphosphate-15N5,d14 (dilithium): Another isotope-labeled nucleotide used for similar research purposes.
2’-Deoxyguanosine-5’-triphosphate-d14 (dilithium): A deuterium-labeled guanine nucleotide used in DNA synthesis studies.
2’,3’-Dideoxyadenosine-5’-triphosphate: A sugar-modified nucleotide used in antiviral research and biotechnology applications.
Uniqueness
The uniqueness of 2’-Deoxyadenosine-5’-triphosphate-d14 (dilithium) lies in its specific deuterium labeling, which provides distinct advantages in tracing and quantifying biochemical processes. This makes it a valuable tool in various fields of scientific research, particularly in studies involving DNA synthesis and replication .
Properties
Molecular Formula |
C10H14Li2N5O12P3 |
---|---|
Molecular Weight |
517.2 g/mol |
IUPAC Name |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[2,8-dideuterio-6-(dideuterioamino)purin-9-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O12P3.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1/i1D2,2D2,3D,4D,5D,6D,7D,16D;;/hD4 |
InChI Key |
DZFNPQTVLDNJGV-APNISEDSSA-L |
Isomeric SMILES |
[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])[2H])[2H])N([2H])[2H].[Li+].[Li+] |
Canonical SMILES |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Origin of Product |
United States |
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